Solgol

説明

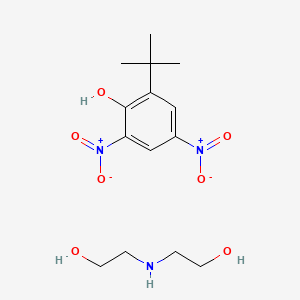

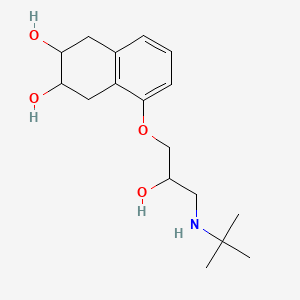

Solgol, also known as Nadolol, is a non-selective beta-adrenergic antagonist . It has a long half-life and is used in cardiovascular disease to treat arrhythmias, angina pectoris, and hypertension . It is also used for migraine disorders and for tremor . The molecular formula of Solgol is C17H27NO4 .

Molecular Structure Analysis

The molecular structure of Solgol consists of a tetrahydronaphthalene ring with two hydroxyl groups and a side chain containing a tert-butylamino group . The InChI Key of Solgol is VWPOSFSPZNDTMJ-UCWKZMIHSA-N .

Physical And Chemical Properties Analysis

The molecular weight of Solgol is 309.4 g/mol . It is approximately 30% bound to plasma protein and binds to alpha-1-acid glycoprotein in plasma . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.

科学的研究の応用

Algorithmic Language for Complex Systems

- Application : SOL, as an algorithmic language, is designed for describing and simulating complex systems. Its uniqueness lies in its capabilities for expressing parallel computation and embedding random quantities within arithmetic expressions. It also includes automatic means for gathering statistics about the elements involved, setting it apart from other simulation languages like SIMSCRIPT. This makes SOL particularly valuable for scientific research involving complex, dynamic systems.

- Source : (Knuth & McNeley, 1964)

Health and Epidemiology Research

- Application : The Hispanic Community Health Study/Study of Latinos (SOL) is a comprehensive, multicenter community-based cohort study in the United States. It focuses on the health status, disease burden, and the impact of immigration and acculturation among Hispanics/Latinos. This study is significant for its scale and its focus on a diverse population group, providing vital data for health and epidemiological research.

- Source : (Sorlie et al., 2010)

Surface Ocean-Lower Atmosphere Study

- Application : The Surface Ocean-Lower Atmosphere Study (SOLAS) aims to understand the biogeochemistry and physics of the air-sea interface. It investigates how the exchange of mass and energy across the boundary affects the Earth system, contributing essential insights into the global trace gas budgets, atmospheric chemistry, and biogeochemical cycles. SOLAS plays a crucial role in understanding Earth's response to climate and environmental changes.

- Source : (Breviere et al., 2015)

Environmental Engineering

- Application : Sol-gel immobilized Pseudomonas sp. offers an innovative approach to water pollution control, especially in the decolorization of water containing azo dyes. This method demonstrates the potential of using sol-gel immobilized bacteria for efficient and cost-effective treatment to remove dyes from effluents.

- Source : (Tuttolomondo et al., 2014)

Optical Modeling in Solar Energy

- Application : SolTRACE, an optical modeling code developed by the National Renewable Energy Laboratory, is used to model solar power optical systems. It is crucial for predicting the performance of complex solar optical designs, facilitating advancements in solar energy technology.

- Source : (Wendelin, 2003)

作用機序

Solgol, also known as Sotalol or 5-[3-(tert-butylamino)-2-hydroxypropoxy]-1,2,3,4-tetrahydronaphthalene-2,3-diol, is a nonselective beta-adrenergic antagonist . It has a wide range of applications in the medical field, particularly in the treatment of life-threatening ventricular arrhythmias and maintaining normal sinus rhythm in atrial fibrillation or flutter .

Target of Action

Solgol primarily targets beta-1 adrenoceptors in the myocardium as well as rapid potassium channels . These targets play a crucial role in regulating heart rate and the strength of heart muscle contractions.

Mode of Action

Solgol acts as a competitive inhibitor of the rapid potassium channel . This inhibition lengthens the duration of action potentials and the refractory period in the atria and ventricles . Additionally, Solgol inhibits beta-1 adrenoceptors, which further prolongs action potentials .

Biochemical Pathways

The inhibition of rapid potassium channels and beta-1 adrenoceptors by Solgol affects several biochemical pathways. These include pathways involved in the regulation of heart rate and the strength of heart muscle contractions . The exact downstream effects of these pathway alterations are complex and can vary depending on other physiological factors.

Pharmacokinetics

The dosage can range from 40mg daily to as high as 240mg daily , indicating a wide therapeutic index.

Result of Action

The molecular and cellular effects of Solgol’s action primarily involve changes in heart function. By inhibiting rapid potassium channels and beta-1 adrenoceptors, Solgol can reduce heart rate and the strength of heart muscle contractions . This can help to prevent abnormal heart rhythms and maintain a normal sinus rhythm .

特性

IUPAC Name |

5-[3-(tert-butylamino)-2-hydroxypropoxy]-1,2,3,4-tetrahydronaphthalene-2,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO4/c1-17(2,3)18-9-12(19)10-22-16-6-4-5-11-7-14(20)15(21)8-13(11)16/h4-6,12,14-15,18-21H,7-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWPOSFSPZNDTMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(COC1=CC=CC2=C1CC(C(C2)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3023342 | |

| Record name | Nadolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>46.4 [ug/mL] (The mean of the results at pH 7.4), Freely sol in propylene glycol; slightly sol in chloroform; insol in acetone, benzene, ether, hexane., Practically insoluble in lipids., It is freely soluble in ethanol, soluble in hydrochloric acid, slightly soluble in water, and very slightly soluble in sodium hydroxide. | |

| Details | Walsh PM; Physicians' Desk Reference, 57th ed., Montvale, NJ: Thomson PDR, p. 2156 (2003) | |

| Record name | SID56463045 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Details | Walsh PM; Physicians' Desk Reference, 57th ed., Montvale, NJ: Thomson PDR, p. 2156 (2003) | |

| Record name | NADOLOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6532 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Nadolol inhibits response to adrenergic stimuli by competitively blocking beta1-adrenergic receptors within the myocardium and beta2-adrenergic receptors within bronchial and vascular smooth muscle., In the management of angina pectoris, the mechanism of action of nadolol is thought to be blockade of catecholamine induced increases in heart rate, velocity and extent of myocardial contraction, and blood pressure which result in a net decrease in myocardial oxygen consumption. However, nadolol may increase oxygen requirements by increasing left ventricular fiber length and end diastolic pressure, particularly in patients with heart failure., Through its beta-adrenergic blocking action, nadolol increases airway resistance (especially in asthmatic patients) and inhibits the release of free fatty acids and insulin by adrenergic stimulation., It has been postulated that beta-adrenergic blocking agents reduce blood pressure by blocking peripheral (especially cardiac) adrenergic receptors (decreasing cardiac output), by decreasing sympathetic outflow from the CNS, and/or by suppressing renin release. Nadolol decreases blood pressure in both supine and standing positions. | |

| Details | McEvoy, G.K. (ed.). American Hospital Formulary Service - Drug Information 2003. Bethesda, MD: American Society of Health-System Pharmacists, Inc. 2003 (Plus Supplements)., p. 1774 | |

| Record name | NADOLOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6532 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Solgol | |

Color/Form |

White to off-white, crystalline powder | |

CAS RN |

42200-33-9 | |

| Record name | Nadolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42200-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nadolol [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042200339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nadolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nadolol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.625 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NADOLOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6532 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

124-136 °C | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 1137 | |

| Record name | NADOLOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6532 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。